Hdac/hsp90-IN-3

Description

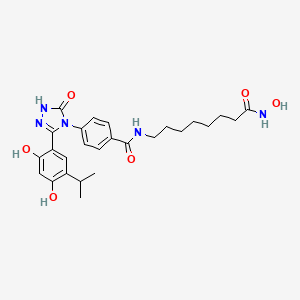

Structure

3D Structure

Properties

Molecular Formula |

C26H33N5O6 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide |

InChI |

InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34) |

InChI Key |

BRUPUVXRSAQMIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O |

Origin of Product |

United States |

The Discovery and Synthesis of Hdac/hsp90-IN-3: A Dual Inhibitor for Prostate Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) has emerged as a promising therapeutic strategy in oncology, particularly for aggressive malignancies like prostate cancer. This whitepaper provides a comprehensive technical overview of a potent dual inhibitor, Hdac/hsp90-IN-3, also identified as compound 17 in pivotal research. This document details its discovery, synthesis, and biological evaluation, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Rationale for Dual Inhibition

HDAC6 and Hsp90 are key players in cellular homeostasis and are often dysregulated in cancer. HDAC6, a class IIb histone deacetylase, primarily acts on non-histone proteins, including α-tubulin and the molecular chaperone Hsp90. By deacetylating Hsp90, HDAC6 modulates its chaperone activity, which is crucial for the stability and function of numerous oncogenic client proteins. The interplay between these two targets suggests that their simultaneous inhibition could lead to synergistic antitumor effects. Hdac/hsp90-IN-3 was developed as a selective dual inhibitor to exploit this therapeutic vulnerability.

Discovery and Design of Hdac/hsp90-IN-3

Hdac/hsp90-IN-3 (compound 17) was discovered through a structure-based design approach aimed at developing potent and selective dual inhibitors of HDAC6 and Hsp90 for the treatment of aggressive prostate cancer. The design strategy involved targeting the outer hydrophobic pocket of Hsp90 while incorporating a hydroxamate group, a known zinc-binding motif essential for HDAC inhibition. The core scaffold is a pyrrolo[2,3-d]pyrimidine, a privileged structure found in both Hsp90 and HDAC inhibitors.

Synthesis of Hdac/hsp90-IN-3 (Compound 17)

The synthesis of Hdac/hsp90-IN-3 is a multi-step process. While the specific, detailed reaction conditions are proprietary to the discovering laboratories, a general synthetic strategy can be outlined based on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. The synthesis involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by the strategic introduction of the piperonyl group and the phenyl hydroxamate moiety.

Disclaimer: The following is a generalized synthetic scheme based on published methodologies for similar compounds and may not reflect the exact, optimized protocol for Hdac/hsp90-IN-3.

Quantitative Biological Data

Hdac/hsp90-IN-3 has demonstrated potent and nearly balanced inhibitory activity against both HDAC6 and Hsp90. Furthermore, it exhibits significant antiproliferative effects against various prostate cancer cell lines.

| Target/Assay | IC50 / GI50 | Cell Line | Reference |

| HDAC6 Inhibition | 28 nM | - | [1] |

| Hsp90 Inhibition | 0.88 µM (880 nM) | - | [1] |

| Antiproliferative Activity | Sub-micromolar to low micromolar | LNCaP, PC3, DU145 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Hdac/hsp90-IN-3.

HDAC6 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of Hdac/hsp90-IN-3 against HDAC6 using a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Hdac/hsp90-IN-3 in assay buffer. Prepare working solutions of human recombinant HDAC6 enzyme and the fluorogenic HDAC6 substrate.

-

Enzyme-Inhibitor Incubation: In a 96-well white plate, add the diluted Hdac/hsp90-IN-3 or vehicle control to wells containing the HDAC6 enzyme. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add the HDAC6 substrate to all wells to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C.

-

Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal. Incubate for 10 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of Hdac/hsp90-IN-3 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Hsp90α Inhibition Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of Hdac/hsp90-IN-3 to displace a fluorescently labeled probe from the ATP binding site of Hsp90α.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Hdac/hsp90-IN-3 in assay buffer. Prepare a solution of recombinant human Hsp90α and a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin).

-

Assay Reaction: In a 384-well black plate, mix the Hsp90α enzyme, the fluorescent probe, and the diluted Hdac/hsp90-IN-3 or vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The displacement of the fluorescent probe by Hdac/hsp90-IN-3 results in a decrease in the fluorescence polarization signal. Calculate the percent displacement and determine the IC50 value.

Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of Hdac/hsp90-IN-3 on the viability and proliferation of prostate cancer cells.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (LNCaP, PC3, or DU145) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Hdac/hsp90-IN-3 or vehicle control and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to determine the effect of Hdac/hsp90-IN-3 on the protein levels of Hsp90 client proteins.

Protocol:

-

Cell Treatment and Lysis: Treat prostate cancer cells with Hdac/hsp90-IN-3 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Signaling Pathways

The dual inhibition of HDAC6 and Hsp90 by Hdac/hsp90-IN-3 impacts multiple signaling pathways crucial for cancer cell survival and proliferation.

Conclusion

Hdac/hsp90-IN-3 is a potent dual inhibitor of HDAC6 and Hsp90 with significant antiproliferative activity in prostate cancer cell lines. Its rational design and promising biological profile make it a valuable tool for further preclinical investigation into the therapeutic potential of dual HDAC6/Hsp90 inhibition in oncology. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting area of cancer therapeutics.

References

Dual Inhibition of HDAC6 and HSP90: A Technical Guide to Hdac/hsp90-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual HDAC6 and HSP90 inhibitor, Hdac/hsp90-IN-3 (also referred to as Compound 17). This document outlines its core mechanism of action, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways. The development of dual-target inhibitors represents a promising strategy in oncology, particularly for complex diseases like prostate cancer, by simultaneously modulating interconnected cellular pathways to achieve synergistic therapeutic effects.

Core Concepts and Mechanism of Action

Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) are crucial regulators of protein homeostasis and cellular signaling, making them compelling targets in cancer therapy.

-

HDAC6: A unique cytoplasmic deacetylase that regulates the acetylation status and function of non-histone proteins, including α-tubulin and the molecular chaperone HSP90.

-

HSP90: A highly conserved molecular chaperone responsible for the proper folding, stability, and function of a wide array of "client" proteins, many of which are oncoproteins critical for tumor growth and survival.

The interplay between HDAC6 and HSP90 is a key regulatory axis in cancer cells. HDAC6-mediated deacetylation of HSP90 is required for its full chaperone activity. Inhibition of HDAC6 leads to hyperacetylation of HSP90, which in turn impairs its ability to bind ATP and client proteins, ultimately leading to the ubiquitination and proteasomal degradation of these clients.

Hdac/hsp90-IN-3 is a potent, orally active small molecule designed to simultaneously inhibit both HDAC6 and HSP90. This dual inhibition is hypothesized to deliver a more potent and sustained anti-cancer effect compared to single-agent therapies by:

-

Directly inhibiting the enzymatic activity of HDAC6.

-

Directly inhibiting the ATPase activity of HSP90.

-

Indirectly disrupting the HSP90 chaperone cycle through HDAC6 inhibition-mediated HSP90 hyperacetylation.

This multi-pronged attack leads to the degradation of key oncoproteins, cell cycle arrest, and induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of Hdac/hsp90-IN-3.

Table 1: In Vitro Enzymatic Inhibition [1]

| Target | IC50 (nM) |

| HDAC6 | 28 |

| HSP90 | 96 |

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines [1]

| Cell Line | Histological Type | GI50 (µM) |

| LNCaP | Androgen-sensitive | 0.45 |

| PC3 | Androgen-independent | 0.78 |

| DU145 | Androgen-independent | 0.62 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of Hdac/hsp90-IN-3 are provided below.

HDAC6 and HSP90 Inhibition Assays (In Vitro)[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hdac/hsp90-IN-3 against recombinant human HDAC6 and HSP90α.

HDAC6 Inhibition Assay:

-

Reagents: Recombinant human HDAC6 enzyme, fluorogenic substrate (e.g., Fluor-de-Lys®), developer solution, assay buffer, and Hdac/hsp90-IN-3.

-

Procedure:

-

Prepare serial dilutions of Hdac/hsp90-IN-3 in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to each well, followed by the various concentrations of the inhibitor.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

-

HSP90 Inhibition Assay (Fluorescence Polarization):

-

Reagents: Recombinant human HSP90α N-terminal domain, FITC-labeled geldanamycin (a known HSP90 inhibitor), assay buffer, and Hdac/hsp90-IN-3.

-

Procedure:

-

Prepare serial dilutions of Hdac/hsp90-IN-3 in assay buffer.

-

In a 96-well black plate, add the HSP90α enzyme to each well.

-

Add the various concentrations of the inhibitor to the wells.

-

Add the FITC-labeled geldanamycin to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable microplate reader.

-

The displacement of FITC-geldanamycin by the inhibitor results in a decrease in fluorescence polarization.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)[1]

Objective: To determine the growth inhibitory (GI50) concentration of Hdac/hsp90-IN-3 on prostate cancer cell lines.

-

Materials: Prostate cancer cell lines (LNCaP, PC3, DU145), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, Hdac/hsp90-IN-3, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Hdac/hsp90-IN-3 for 72 hours.

-

After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to a DMSO-treated control and determine the GI50 value.

-

Western Blot Analysis[2]

Objective: To assess the effect of Hdac/hsp90-IN-3 on the acetylation of HSP90 and the protein levels of HSP90 client proteins.

-

Procedure:

-

Culture prostate cancer cells and treat them with various concentrations of Hdac/hsp90-IN-3 for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-HSP90, total HSP90, specific client proteins (e.g., Akt, AR, HER2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the dual inhibition of HDAC6 and HSP90 by Hdac/hsp90-IN-3.

Caption: Mechanism of Action for Hdac/hsp90-IN-3.

Caption: Workflow for Cell Viability (MTT) Assay.

Caption: Western Blot Analysis Workflow.

References

Dual HDAC6/HSP90 Inhibition: A Deep Dive into the Structure-Activity Relationship of Hdac/hsp90-IN-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The simultaneous inhibition of histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) has emerged as a promising therapeutic strategy in oncology, particularly for aggressive and resistant cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a potent dual inhibitor, Hdac/hsp90-IN-3 (also identified as Compound 17 in primary literature), intended for researchers, scientists, and drug development professionals. This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways affected by this class of compounds.

Introduction: The Rationale for Dual Inhibition

HDAC6, a class IIb histone deacetylase, is primarily cytoplasmic and plays a crucial role in cellular processes such as protein trafficking and degradation by deacetylating non-histone proteins, including α-tubulin and the molecular chaperone Hsp90. Hsp90 is essential for the stability and function of a multitude of client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.

The interplay between HDAC6 and Hsp90 is a key regulatory axis in cancer. HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which in turn impairs its ability to chaperone client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This synergistic effect provides a strong rationale for the development of dual inhibitors that can simultaneously target both enzymes, potentially leading to enhanced anti-cancer efficacy and overcoming resistance mechanisms associated with single-agent therapies.

Hdac/hsp90-IN-3 is a novel compound designed to exploit this synergy. It is an orally active dual inhibitor with potent activity against both HDAC6 and Hsp90, showing promise in preclinical models of malignant tumors, including prostate cancer.

Structure-Activity Relationship (SAR) of Hdac/hsp90-IN-3 and Analogs

The development of Hdac/hsp90-IN-3 (Compound 17) was the result of a systematic structure-based design and SAR study of a series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives. The core scaffold was chosen for its known interactions with both HDAC and Hsp90 ATP-binding sites. The general structure consists of a 2-amino-pyrrolo[2,3-d]pyrimidine core, a linker, and a hydroxamic acid zinc-binding group (ZBG).

The following table summarizes the in vitro inhibitory activity of Hdac/hsp90-IN-3 and its key analogs against human Hsp90 and HDAC6.

| Compound | Hsp90 IC50 (μM) | HDAC6 IC50 (nM) |

| Hdac/hsp90-IN-3 (17) | 0.88 | 28 |

| 2 | > 10 | 110 |

| 3 | 5.2 | 120 |

| 4 | > 10 | 85 |

| 5 | > 10 | 93 |

| 6 | 2.1 | 45 |

| 7 | 0.5 | 35 |

| 8 | > 10 | 210 |

| 9 | > 10 | 250 |

| 10 | > 10 | 350 |

| 11 | > 10 | 410 |

| 12 | > 10 | 560 |

| 13 | > 10 | 780 |

| 14 | > 10 | 65 |

| 15 | 0.2 | 42 |

| 16 | 0.15 | 38 |

Key SAR Insights:

-

Scaffold: The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold proved to be a viable starting point for dual inhibition.

-

Linker and Substitutions: The nature and substitution pattern of the linker between the pyrrolo-pyrimidine core and the hydroxamic acid moiety are critical for Hsp90 inhibitory activity. A key modification in the series leading to Compound 17 was the introduction of a substituted phenyl ring designed to interact with a specific pocket in Hsp90.

-

Zinc-Binding Group: The hydroxamic acid group is essential for potent HDAC6 inhibition by chelating the zinc ion in the active site.

-

Compound 17 (Hdac/hsp90-IN-3): This compound demonstrates a balanced and potent dual inhibitory profile, with a nanomolar IC50 for HDAC6 and a sub-micromolar IC50 for Hsp90.

Signaling Pathways and Mechanism of Action

The dual inhibition of HDAC6 and Hsp90 by Hdac/hsp90-IN-3 triggers a cascade of downstream events that collectively contribute to its anti-cancer activity. The proposed mechanism of action involves the disruption of key cellular signaling pathways essential for tumor growth and survival.

Caption: Mechanism of action of Hdac/hsp90-IN-3.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize Hdac/hsp90-IN-3.

Synthesis of Hdac/hsp90-IN-3 (Compound 17)

The synthesis of Hdac/hsp90-IN-3 and its analogs is a multi-step process. The general workflow is outlined below. For the specific synthesis of Compound 17, please refer to the supplementary information of the primary publication: "Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer".

Caption: General synthetic workflow for Hdac/hsp90-IN-3 analogs.

In Vitro Enzyme Inhibition Assays

A fluorescence polarization (FP) competition assay is used to determine the Hsp90 inhibitory activity.

Principle: The assay measures the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) from the Hsp90 protein by the test compound. The binding of the large Hsp90 protein to the small fluorescent probe results in a high FP signal. In the presence of a competing inhibitor, the probe is displaced, leading to a decrease in the FP signal.

Protocol Outline:

-

Reagents: Recombinant human Hsp90α, FITC-labeled geldanamycin, assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 0.01% NP-40).

-

Procedure:

-

Add Hsp90α and FITC-geldanamycin to the wells of a black microplate.

-

Add serial dilutions of the test compound.

-

Incubate at room temperature for a specified time (e.g., 2-4 hours).

-

Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.

A fluorometric assay is employed to measure the HDAC6 inhibitory activity.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be quantified.

Protocol Outline:

-

Reagents: Recombinant human HDAC6, fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Procedure:

-

Add HDAC6 enzyme and serial dilutions of the test compound to the wells of a black microplate.

-

Add the HDAC6 substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes).

-

Measure fluorescence using a suitable plate reader (Excitation: 355 nm, Emission: 460 nm).

-

-

Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Assays

The anti-proliferative effects of the compounds are typically evaluated using a standard MTT or CellTiter-Glo assay in relevant cancer cell lines (e.g., LNCaP, PC3, DU145 for prostate cancer).

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT reagent or CellTiter-Glo reagent and incubate as per the manufacturer's instructions.

-

Measure absorbance or luminescence to determine cell viability.

-

Calculate GI50 (concentration for 50% growth inhibition) values.

Western blotting is used to confirm the on-target activity of the dual inhibitors in a cellular context.

Protocol Outline:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., acetylated-α-tubulin, Hsp70, Akt, and total α-tubulin and Akt as loading controls).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for inhibitor characterization.

Conclusion

Hdac/hsp90-IN-3 represents a significant advancement in the development of dual-target inhibitors for cancer therapy. Its potent and balanced activity against both HDAC6 and Hsp90, coupled with a well-defined mechanism of action, makes it a compelling candidate for further preclinical and clinical investigation. The structure-activity relationships elucidated from its development provide a valuable roadmap for the design of next-generation dual inhibitors with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapeutics.

An In-depth Technical Guide to Hdac/hsp90-IN-3 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the target engagement of Hdac/hsp90-IN-3, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90). This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for researchers investigating the cellular and molecular interactions of this compound.

Introduction to Hdac/hsp90-IN-3

Hdac/hsp90-IN-3 is a potent, orally active dual inhibitor targeting both HDAC6 and Hsp90.[1] The simultaneous inhibition of these two key proteins presents a promising strategy in cancer therapy.[2][3] HDAC6 is a cytoplasmic deacetylase with numerous non-histone substrates, including α-tubulin and the chaperone Hsp90.[4][5][6] Hsp90 is crucial for the stability and function of a wide array of "client" proteins, many of which are oncoproteins critical for tumor growth and survival.[7][8] By inhibiting HDAC6, Hsp90 becomes hyperacetylated, which disrupts its chaperone function and leads to the degradation of its client proteins.[6] Direct inhibition of Hsp90's ATPase activity further ensures the destabilization of these oncoproteins, creating a synergistic antitumor effect.[9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of Hdac/hsp90-IN-3 against its primary targets.

| Target | IC50 Value | Description |

| HDAC6 | 28 nM | The half maximal inhibitory concentration against human HDAC6 enzyme. |

| Hsp90 | 0.88 µM | The half maximal inhibitory concentration against human Hsp90 enzyme. |

Data sourced from MedchemExpress[1]

Signaling Pathway and Mechanism of Action

The dual inhibition of HDAC6 and Hsp90 by Hdac/hsp90-IN-3 initiates a cascade of events that culminates in cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for Hdac/hsp90-IN-3.

Experimental Protocols for Target Engagement

Confirming that a compound physically interacts with its intended target within a cellular environment is a critical step in drug development.[10] The following protocols describe robust methods for assessing the target engagement of Hdac/hsp90-IN-3.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[11]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 for prostate cancer) and grow to 80-90% confluency. Treat cells with Hdac/hsp90-IN-3 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.

-

Cell Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer supplemented with protease inhibitors.

-

Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Prepare samples for analysis by adding loading buffer for Western Blot.

-

Quantification: Analyze the abundance of soluble HDAC6 and Hsp90 at each temperature point using Western blotting. Use antibodies specific for HDAC6 and Hsp90.

-

Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and drug-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the drug-treated samples indicates target engagement.

Affinity Chromatography Pull-Down Assay

This method uses an immobilized form of the inhibitor to capture its protein targets from a cell lysate, confirming a direct physical interaction.

Caption: Workflow for an affinity chromatography pull-down assay.

Detailed Protocol:

-

Resin Preparation: Synthesize an analog of Hdac/hsp90-IN-3 with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). Covalently couple the compound to the beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

-

Cell Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) to preserve protein complexes.

-

Binding/Incubation: Incubate the cell lysate with the Hdac/hsp90-IN-3-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western blot analysis) or by competitive elution with a high concentration of free Hdac/hsp90-IN-3.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Perform a Western blot using primary antibodies against HDAC6 and Hsp90 to confirm their specific capture by the immobilized inhibitor.

Western Blot Protocol for Downstream Effects

To confirm that target engagement leads to the expected biological consequences, Western blotting can be used to measure the acetylation of Hsp90 and α-tubulin (HDAC6 substrates) and the degradation of Hsp90 client proteins.

Detailed Protocol:

-

Sample Preparation: Treat cells with a dose-range of Hdac/hsp90-IN-3 for a specified time (e.g., 24 hours). Lyse the cells, determine protein concentration using a BCA assay, and normalize all samples.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[12]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:

-

Anti-acetylated-α-Tubulin (Lys40)

-

Anti-acetylated-Hsp90 (specific lysine, e.g., K294)

-

Anti-HDAC6

-

Anti-Hsp90

-

Antibodies for Hsp90 client proteins (e.g., Akt, c-Raf)

-

A loading control (e.g., GAPDH, β-Actin)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]

-

Analysis: Quantify band intensities relative to the loading control to determine changes in protein acetylation and abundance across treatment conditions. An increase in acetylated tubulin and Hsp90, and a decrease in client protein levels, would confirm the intended downstream effects of Hdac/hsp90-IN-3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation [mdpi.com]

- 3. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergism of heat shock protein 90 and histone deacetylase inhibitors in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone western blot protocol | Abcam [abcam.com]

Dual HDAC6/HSP90 Inhibition by Hdac/hsp90-IN-3: A Technical Overview of its Effects on Protein Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac/hsp90-IN-3, also referred to as compound 17, is a potent, orally active dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90).[1][2] This technical guide provides an in-depth analysis of the effects of Hdac/hsp90-IN-3 on protein acetylation, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. The dual inhibition of HDAC6 and HSP90 presents a promising therapeutic strategy, particularly in oncology, by simultaneously targeting epigenetic regulation and protein folding machinery.[1][3]

Core Mechanism of Action

The primary mechanism of Hdac/hsp90-IN-3 involves the inhibition of the enzymatic activity of both HDAC6 and HSP90. HDAC6 is a class IIb histone deacetylase that primarily localizes to the cytoplasm and targets non-histone proteins, including α-tubulin and HSP90.[3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.

The inhibition of HDAC6 by Hdac/hsp90-IN-3 leads to the hyperacetylation of its substrates. A key consequence of this is the increased acetylation of HSP90.[1] Acetylation of HSP90 disrupts its chaperone function, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[1][3] This disruption of the HSP90 chaperone cycle is a critical component of the anti-tumor activity of Hdac/hsp90-IN-3. A common biomarker for HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70).[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of Hdac/hsp90-IN-3 and its effects on protein acetylation and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Hdac/hsp90-IN-3 [1]

| Target | IC50 Value |

| HDAC6 | 28 nM |

| HSP90 | 96 nM |

Table 2: Selectivity Profile of Hdac/hsp90-IN-3 (Compound 17) Against HDAC Isoforms [1]

| HDAC Isoform | Fold Selectivity vs. HDAC6 |

| Class I | |

| HDAC1 | 107 |

| HDAC2 | >430 |

| HDAC3 | 114 |

| Class IIa | |

| HDAC4 | >430 |

| HDAC5 | 96 |

| HDAC7 | >430 |

| HDAC9 | 18 |

Effects on Protein Acetylation and Downstream Targets

Treatment of cancer cells with Hdac/hsp90-IN-3 leads to distinct changes in the acetylation status of key proteins and the stability of HSP90 client proteins.

Table 3: Observed Effects of Hdac/hsp90-IN-3 in Cancer Cell Lines

| Cell Line | Observed Effect | Reference |

| PC3 (Prostate Cancer) | Increased levels of acetylated-Hsp90 and acetylated-α-tubulin. Induction of Hsp70. | [1] |

| HCT116 (Colorectal Cancer) | Significantly increased expression of acetyl-α-tubulin and acetyl-histone H3. Induction of Hsp70. Down-regulation of HSP90 client proteins (Src, Akt, Rb, and FAK). | [3] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Hdac/hsp90-IN-3 and a typical experimental workflow for its characterization.

References

The Dual Inhibitor Hdac/hsp90-IN-3: A Technical Guide to its Impact on Chaperone Function

For Immediate Release

This technical whitepaper provides an in-depth analysis of Hdac/hsp90-IN-3, a novel dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90). Tailored for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, its effects on chaperone function, and the downstream consequences for cellular signaling pathways implicated in cancer.

Core Mechanism of Action

Hdac/hsp90-IN-3, also identified as Compound 17 in seminal research, is a potent small molecule designed to simultaneously engage two critical targets in cellular protein homeostasis: HDAC6 and Hsp90.[1][2] The rationale for this dual-targeting strategy stems from the synergistic interplay between these two proteins. HDAC6, a primarily cytoplasmic deacetylase, is responsible for removing acetyl groups from various protein substrates, including the molecular chaperone Hsp90.[3][4] The functional state of Hsp90 is, in part, regulated by its acetylation status.

Inhibition of HDAC6 by Hdac/hsp90-IN-3 leads to the hyperacetylation of Hsp90.[3][5] This post-translational modification disrupts the chaperone's ability to bind ATP and interact with its cochaperones and client proteins, ultimately impairing its function.[3][5] Concurrently, direct inhibition of the Hsp90 ATP-binding site by Hdac/hsp90-IN-3 further abrogates its chaperone activity. This two-pronged assault on the Hsp90 chaperone cycle results in the destabilization and subsequent proteasomal degradation of a multitude of Hsp90 client proteins, many of which are oncoproteins critical for tumor growth and survival.[6]

Quantitative Data Presentation

The inhibitory and antiproliferative activities of Hdac/hsp90-IN-3 have been quantified in various assays. The following tables summarize the key data points from published studies.

| Target | IC50 Value |

| HDAC6 | 28 nM |

| Hsp90 | 96 nM |

| HDAC1 | > 3 µM |

| HDAC3 | > 10 µM |

| Data sourced from Geltrex, et al. (2023). IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |

| Cell Line | Cancer Type | GI50 Value (µM) |

| LNCaP | Prostate Cancer | 0.85 |

| PC3 | Prostate Cancer | 1.2 |

| DU145 | Prostate Cancer | 0.98 |

| Data sourced from Geltrex, et al. (2023). GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize Hdac/hsp90-IN-3.

HDAC Inhibition Assay

The inhibitory activity of Hdac/hsp90-IN-3 against various HDAC isoforms is determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound at various concentrations. The reaction is initiated by the addition of a fluorogenic acetylated peptide substrate. The deacetylase activity of the enzyme cleaves the acetyl group from the substrate, which is then susceptible to a developing agent that releases a fluorescent molecule. The fluorescence is measured over time using a plate reader. The rate of reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hsp90 Inhibition Assay

The inhibitory effect on Hsp90 is typically assessed using a competitive binding assay. Recombinant human Hsp90 is incubated with the test compound and a fluorescently labeled ATP probe. The probe binds to the ATP-binding pocket of Hsp90, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in the fluorescence polarization signal. The IC50 values are calculated from the dose-response curves of the inhibitor concentrations versus the fluorescence polarization signal.

Cell Proliferation Assay (GI50)

The antiproliferative activity of Hdac/hsp90-IN-3 is evaluated using a sulforhodamine B (SRB) assay. Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the compound for a specified period (e.g., 72 hours). After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI50 value is determined from the dose-response curve of cell growth inhibition.

Western Blot Analysis of Protein Expression

To assess the downstream effects of Hdac/hsp90-IN-3 on cellular proteins, Western blotting is performed. Cancer cells are treated with the compound for a specified time. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., acetyl-α-tubulin, Hsp70, Akt, Src). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of Hdac/hsp90-IN-3.

Experimental Workflow Diagram

Caption: Workflow for characterizing Hdac/hsp90-IN-3.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drugging the HDAC6-HSP90 interplay in malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evalution of bifunctional inhibitors against Hsp90-HDAC6 interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy and Mechanistic Insights of Hdac/hsp90-IN-3 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on Hdac/hsp90-IN-3, a novel dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90). Identified as Compound 17 in foundational research, this molecule has demonstrated significant potential as an anti-cancer agent, particularly in aggressive malignancies such as prostate and colorectal cancer. This document synthesizes the available quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of Hdac/hsp90-IN-3

The inhibitory activity and anti-proliferative effects of Hdac/hsp90-IN-3 have been quantified across various cancer cell lines. The following tables summarize the key half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in preliminary studies.

| Target Enzyme | Inhibitor | IC50 | Reference |

| HDAC6 | Hdac/hsp90-IN-3 (Compound 17) | 28 nM | [1] |

| HSP90 | Hdac/hsp90-IN-3 (Compound 17) | 0.88 µM | [1] |

| HDAC6 | Hdac/hsp90-IN-3 (Compound 17) | 4.56 nM | |

| HSP90 | Hdac/hsp90-IN-3 (Compound 17) | 52 nM |

Table 1: In Vitro Enzymatic Inhibitory Activity of Hdac/hsp90-IN-3.

| Cancer Cell Line | Phenotype | Inhibitor | GI50 | Reference |

| LNCaP | Prostate Carcinoma | Hdac/hsp90-IN-3 (Compound 17) | > 150 µM | [1] |

| PC3 | Prostate Carcinoma | Hdac/hsp90-IN-3 (Compound 17) | > 150 µM | [1] |

| DU145 | Prostate Carcinoma | Hdac/hsp90-IN-3 (Compound 17) | > 150 µM | [1] |

| HCT116 | Colorectal Carcinoma | Hdac/hsp90-IN-3 (Compound 17) | 0.27 µM |

Table 2: Anti-proliferative Activity of Hdac/hsp90-IN-3 in Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used to characterize Hdac/hsp90-IN-3.

In Vitro HDAC and HSP90 Enzymatic Assays

The inhibitory activity of Hdac/hsp90-IN-3 against HDAC6 and HSP90 was determined using fluorescence-based assays.

HDAC6 Inhibition Assay: A fluorimetric assay was utilized to measure HDAC6 activity. The protocol involves the incubation of the recombinant human HDAC6 enzyme with a fluorogenic substrate in the presence of varying concentrations of Hdac/hsp90-IN-3. The deacetylation of the substrate by HDAC6 renders it susceptible to a developer, which then releases a fluorophore. The fluorescence intensity, measured at an excitation/emission wavelength appropriate for the specific fluorophore, is inversely proportional to the HDAC6 inhibitory activity of the compound.

HSP90 Inhibition Assay: A fluorescence polarization (FP) based competition assay was employed to determine the HSP90 inhibitory activity. This assay measures the displacement of a fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin) from the N-terminal ATP-binding pocket of recombinant human HSP90α by Hdac/hsp90-IN-3. The binding of the fluorescent probe to the large HSP90 protein results in a high polarization value. In the presence of a competing inhibitor like Hdac/hsp90-IN-3, the fluorescent probe is displaced, leading to a decrease in fluorescence polarization. The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Cell Culture and Viability Assay

Cell Lines and Culture Conditions: Human prostate cancer cell lines (LNCaP, PC3, DU145) and a colorectal carcinoma cell line (HCT116) were used. Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability: The anti-proliferative effects of Hdac/hsp90-IN-3 were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Hdac/hsp90-IN-3 for a specified period (e.g., 72 hours).

-

Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

The formazan crystals formed by viable cells were solubilized with a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

The GI50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to untreated controls.

Western Blot Analysis

Western blotting was performed to investigate the molecular mechanism of action of Hdac/hsp90-IN-3, including its effects on protein acetylation and signaling pathways.

-

Cell Lysis: Cancer cells were treated with Hdac/hsp90-IN-3 for the desired time and concentration. Cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, HSP70, phosphorylated STAT1, total STAT1, PD-L1, IDO, Src, AKT, Rb, FAK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Hdac/hsp90-IN-3 and the general workflows of the experimental procedures described.

Caption: Mechanism of action of Hdac/hsp90-IN-3.

Caption: Workflow of the MTT cell viability assay.

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for Detecting Acetylated Tubulin via Western Blotting Following Hdac/hsp90-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blotting to detect and quantify changes in acetylated α-tubulin levels in response to treatment with the dual histone deacetylase (HDAC) and heat shock protein 90 (Hsp90) inhibitor, Hdac/hsp90-IN-3. This protocol is designed to be a representative method for assessing the pharmacodynamic effects of this class of dual inhibitors on a key cellular target.

Introduction

Hdac/hsp90-IN-3 is a dual-target inhibitor designed to simultaneously block the enzymatic activity of HDACs, particularly HDAC6, and the chaperone function of Hsp90. HDAC6 is a primary cytoplasmic deacetylase whose substrates include α-tubulin.[1] Deacetylation of α-tubulin at lysine-40 is associated with microtubule instability. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which is a marker of stable microtubules.[2]

Hsp90 is a molecular chaperone responsible for the folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1] The interplay between HDAC6 and Hsp90 is well-documented; HDAC6 can deacetylate Hsp90, and Hsp90, in turn, can regulate the stability of HDAC6.[1] The dual inhibition of both targets is a promising therapeutic strategy in oncology.

This document provides a detailed protocol for a key pharmacodynamic assay: the quantification of acetylated α-tubulin by Western blot in cells treated with a dual HDAC6/Hsp90 inhibitor.

Data Presentation

The following table summarizes quantitative data on the effects of novel dual HDAC6/Hsp90 inhibitors on α-tubulin acetylation in prostate cancer cell lines. This data is representative of the expected outcome when using a potent dual inhibitor.

| Cell Line | Compound | Concentration | Fold Increase in Acetylated α-Tubulin (relative to control) |

| PC-3 | Compound 8 | GI50 | 7.3 |

| PC-3 | Compound 11 | GI50 | 5.5 |

| PC-3 | Compound 18 | GI50 | 4.9 |

Data is derived from a study on novel dual HDAC6/Hsp90 inhibitors in prostate cancer cells and represents the expected outcome of such an experiment.[2]

Experimental Protocols

This section details a representative protocol for performing a Western blot to detect acetylated tubulin following treatment with a dual HDAC/Hsp90 inhibitor.

Materials and Reagents

-

Cell Culture: Appropriate cancer cell line (e.g., PC-3, HeLa, MCF7)

-

Hdac/hsp90-IN-3 or other dual inhibitor

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide gels, running buffer, loading buffer

-

Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Protocol

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of Hdac/hsp90-IN-3 for a specified time course (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin (1:1000 dilution) overnight at 4°C with gentle agitation.[3][4]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Imaging:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

If necessary, strip the membrane of the first set of antibodies.

-

Re-probe the membrane with a primary antibody against total α-tubulin or another loading control (e.g., GAPDH, β-actin) following the same incubation and washing steps.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated α-tubulin band to the intensity of the loading control band.

-

Calculate the fold change in acetylated α-tubulin levels in treated samples relative to the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of Hdac/hsp90-IN-3 action.

Experimental Workflow

Caption: Western blot workflow for acetylated tubulin.

References

- 1. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Acetyl-α-Tubulin (Lys40) (D20G3) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Hdac/hsp90-IN-3 in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant health concern, with the development of resistance to standard androgen deprivation therapies posing a major clinical challenge. A promising therapeutic strategy involves the dual inhibition of histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90). Hdac/hsp90-IN-3, also identified as Compound 17, is a potent and selective dual inhibitor of HDAC6 and Hsp90.[1][2] This document provides detailed application notes and protocols for the use of Hdac/hsp90-IN-3 in a prostate cancer xenograft model, based on its established in vitro efficacy and the known interplay between its targets in prostate cancer progression.

Mechanism of Action

Hdac/hsp90-IN-3 exerts its anti-cancer effects by simultaneously targeting two key proteins involved in prostate cancer cell survival and proliferation:

-

HDAC6 Inhibition: HDAC6 is a cytoplasmic deacetylase that regulates the acetylation status of several non-histone proteins, including α-tubulin and Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these substrates.

-

Hsp90 Inhibition: Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. A key client of Hsp90 in prostate cancer is the Androgen Receptor (AR), a primary driver of tumor growth.[3]

The dual inhibition by Hdac/hsp90-IN-3 disrupts the critical HDAC6-Hsp90-AR signaling axis. HDAC6 inhibition leads to the hyperacetylation of Hsp90, which in turn impairs its chaperone function. This destabilizes the Hsp90-AR complex, leading to the degradation of the Androgen Receptor via the ubiquitin-proteasome pathway.[3] The degradation of AR ultimately inhibits downstream signaling pathways that promote prostate cancer cell growth, proliferation, and survival.

Signaling Pathway

Caption: The HDAC6/Hsp90/AR signaling axis in prostate cancer and the points of intervention by Hdac/hsp90-IN-3.

Data Presentation

The following tables summarize the in vitro activity of Hdac/hsp90-IN-3 (Compound 17).

Table 1: In Vitro Inhibitory Activity of Hdac/hsp90-IN-3

| Target | IC50 (nM) |

| HDAC6 | 28 |

| Hsp90 | 96 |

Data extracted from a study on the structure-based discovery of Hsp90/HDAC6 dual inhibitors.[1]

Table 2: Antiproliferative Activity of Hdac/hsp90-IN-3 in Prostate Cancer Cell Lines

| Cell Line | Phenotype | GI50 (µM) |

| LNCaP | Androgen-sensitive | ~2.5 |

| PC3 | Androgen-independent | ~5.0 |

| DU145 | Androgen-independent | ~5.0 |

GI50: Concentration causing 50% growth inhibition after 72 hours of treatment. Data is approximated from graphical representations in the source publication.[1]

Table 3: Activity of Hdac/hsp90-IN-3 in 3D Tumor Spheroid Models

| Model | Observation |

| PC3 Spheroids | Marked anticancer activity |

| Ability to target both established tumor mass and tumor-initiating cells |

Qualitative summary of findings from a 3D in vitro model.[1][2]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of Hdac/hsp90-IN-3 in a prostate cancer xenograft model. These are generalized protocols and should be optimized for specific experimental conditions.

Experimental Workflow

Caption: A typical workflow for a prostate cancer xenograft efficacy study.

Protocol 1: Establishment of a Prostate Cancer Xenograft Model

1. Cell Culture:

- Culture a human prostate cancer cell line (e.g., VCaP for castration-resistant studies) in the recommended medium and conditions.

- Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

2. Animal Model:

- Use male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.

- Allow mice to acclimatize for at least one week before the experiment.

3. Cell Implantation:

- Resuspend the harvested prostate cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.

- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

- Monitor the mice for tumor formation.

- Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

- Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

Protocol 2: In Vivo Efficacy Study of Hdac/hsp90-IN-3

1. Drug Formulation:

- Prepare the vehicle control (e.g., 0.5% methylcellulose in sterile water).

- Formulate Hdac/hsp90-IN-3 in the vehicle at the desired concentrations. The oral activity of Hdac/hsp90-IN-3 has been noted, suggesting oral gavage as a suitable administration route.[3] The exact dosage should be determined from maximum tolerated dose (MTD) studies, but a starting point could be in the range of 25-50 mg/kg, based on studies with other dual HDAC/AR inhibitors.[3]

2. Treatment Administration:

- Administer the vehicle or Hdac/hsp90-IN-3 formulation to the respective groups of mice daily via oral gavage.

- Continue treatment for a predefined period (e.g., 21-28 days).

3. Monitoring and Data Collection:

- Measure tumor volume and body weight 2-3 times per week.

- Monitor the general health of the animals daily.

- Endpoint criteria may include: tumor volume reaching a specific size (e.g., 2000 mm³), significant weight loss (>20%), or signs of distress.

4. Endpoint Analysis:

- At the end of the study, euthanize the mice and excise the tumors.

- Measure the final tumor weight and volume.

- Process a portion of the tumor for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3).

- Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for AR, acetylated-Hsp90, acetylated-tubulin).

Protocol 3: Western Blot Analysis of Xenograft Tumors

1. Protein Extraction:

- Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

- Determine the protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Incubate the membrane with primary antibodies against target proteins (e.g., AR, acetylated-Hsp90, total Hsp90, acetylated-α-tubulin, total α-tubulin, and a loading control like GAPDH or β-actin).

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Densitometry Analysis:

- Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Hdac/hsp90-IN-3 is a promising dual inhibitor with demonstrated in vitro efficacy against prostate cancer cells. The provided protocols offer a framework for evaluating its therapeutic potential in a preclinical xenograft model. Such studies are crucial for determining in vivo efficacy, pharmacodynamics, and potential toxicities, thereby guiding further development of this and similar compounds for the treatment of prostate cancer, particularly castration-resistant forms.

References

Application Notes and Protocols for In Vivo Studies of Hdac/hsp90-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac/hsp90-IN-3, also identified as Compound 17, is a potent, orally active dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) with IC50 values of 28 nM and 0.88 µM, respectively.[1] This dual inhibitory action makes it a promising candidate for targeted cancer therapy, particularly in malignancies such as prostate cancer where both HDAC6 and HSP90 play critical roles in tumor progression and survival.[2][3] Preclinical studies have demonstrated its ability to induce tumor growth inhibition in various cancer models, including colorectal cancer.[4][5] This document provides detailed application notes and protocols for the in vivo administration and dosage of Hdac/hsp90-IN-3 to guide researchers in their preclinical investigations.

Data Presentation

In Vitro Inhibitory Activity of Hdac/hsp90-IN-3 (Compound 17)

| Target | IC50 | Cell Line/Assay | Reference |

| HDAC6 | 28 nM | Recombinant Human HDAC6 | [2][3] |

| HSP90 | 96 nM | Recombinant Human Hsp90 | [3] |

| HSP90 | 0.88 µM | Not Specified | [1] |

In Vivo Efficacy of Hdac/hsp90-IN-3 (Compound 17)

| Cancer Model | Administration Route | Dosage | Outcome | Reference |

| Colorectal Cancer (HCT-116 xenograft) | Intravenous (i.v.) | Not specified | Tumor growth inhibition | [5] |

| Colorectal Cancer | Not specified | Not specified | Inhibition of tumor recurrence, increased central memory T cells | [6] |

Signaling Pathway

The dual inhibition of HDAC6 and HSP90 by Hdac/hsp90-IN-3 impacts multiple oncogenic signaling pathways. HDAC6 deacetylates HSP90, a chaperone protein essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. By inhibiting HDAC6, Hdac/hsp90-IN-3 promotes the hyperacetylation of HSP90, leading to the degradation of its client proteins. Furthermore, direct inhibition of HSP90's ATPase activity by Hdac/hsp90-IN-3 further destabilizes these client proteins. In prostate cancer, key HSP90 client proteins include the androgen receptor (AR) and Akt.[7][8] The dual inhibition also affects the STAT1 signaling pathway and can downregulate immune checkpoints like PD-L1, suggesting a role in modulating the tumor microenvironment.[4]

Caption: Signaling pathway of Hdac/hsp90-IN-3.

Experimental Protocols

In Vivo Administration of Hdac/hsp90-IN-3 in a Xenograft Mouse Model

This protocol provides a general guideline for the in vivo administration of Hdac/hsp90-IN-3 in a subcutaneous xenograft mouse model, based on available data for Compound 17 and common practices for similar inhibitors.[4][5] Researchers should optimize the dosage and schedule for their specific cancer model.

Materials:

-

Hdac/hsp90-IN-3 (Compound 17)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile syringes and needles (appropriate gauge for the administration route)

-

Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous HCT-116 or prostate cancer cell line xenografts)

-

Calipers for tumor measurement

-

Scale for weighing mice

Procedure:

-

Preparation of Dosing Solution:

-

On each day of dosing, prepare a fresh solution of Hdac/hsp90-IN-3 in the chosen vehicle.

-

First, dissolve the required amount of Hdac/hsp90-IN-3 in DMSO.

-

Then, add PEG300 and Tween 80, and mix thoroughly.

-

Finally, add saline to the final volume and vortex until a clear solution is obtained.

-

-

Animal Handling and Dosing:

-

House the mice in a specific pathogen-free facility with ad libitum access to food and water.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³) before starting the treatment.

-

Randomly assign the mice to a control group (vehicle only) and a treatment group (Hdac/hsp90-IN-3).

-

Weigh the mice daily to adjust the dosing volume and monitor for toxicity.

-

Administer Hdac/hsp90-IN-3 via the desired route. While oral activity is reported, intravenous injection has been used in a colorectal cancer model.[1][4] For intravenous administration, inject slowly into the tail vein. For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach. A representative starting dose for a dual HDAC/HSP90 inhibitor could be in the range of 20-50 mg/kg, administered daily or every other day.

-

-

Monitoring and Data Collection:

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of general health and potential toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like acetylated α-tubulin, acetylated HSP90, and levels of HSP90 client proteins).

-

Caption: Experimental workflow for in vivo studies.

References

- 1. patents.justia.com [patents.justia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Hdac/hsp90-IN-3 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac/hsp90-IN-3 is a dual inhibitor that targets both histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). This dual-action mechanism makes it a compound of interest in cancer research, as both HDACs and Hsp90 are critical for the survival and proliferation of cancer cells. HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][2] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins such as AKT, CDK4, and RAF-1.[3][4]

The inhibition of HDACs, particularly HDAC6, leads to the hyperacetylation of Hsp90.[4][5] This post-translational modification disrupts the chaperone's ability to bind ATP and its client proteins, ultimately leading to the ubiquitination and proteasomal degradation of these oncoproteins.[4][6] By simultaneously targeting both HDAC and Hsp90, Hdac/hsp90-IN-3 can synergistically disrupt key oncogenic signaling pathways, making it a promising candidate for cancer therapy.

These application notes provide detailed protocols for cell-based assays to measure the activity of Hdac/hsp90-IN-3, focusing on its effects on HDAC enzymatic activity and Hsp90 chaperone function through the degradation of its client proteins.

Data Presentation

Table 1: Inhibitory Activity of Hdac/hsp90-IN-3

| Target | Organism | IC50 | Reference |

| HDAC | Fungal | 0.91 µM | [7] |

| Hsp90 | Fungal | 0.83 µM | [7] |

Note: IC50 values for mammalian HDAC isoforms and Hsp90 are not yet publicly available for Hdac/hsp90-IN-3.

Table 2: Comparative IC50 Values of Known HDAC and Hsp90 Inhibitors in Cancer Cell Lines

| Inhibitor | Type | Cancer Cell Line | Assay | IC50 | Reference |

| Vorinostat (SAHA) | Pan-HDAC | MES-SA (Uterine Sarcoma) | Cell Growth | 3 µM | [8] |

| SW-982 (Synovial Sarcoma) | Cell Viability | 8.6 µM | [9] | ||

| SW-1353 (Chondrosarcoma) | Cell Viability | 2.0 µM | [9] | ||

| A2780 (Ovarian) | Cellular HDAC Activity | 0.49 µM | [10] | ||

| Various | Pan-HDAC Inhibition | 0.8 µM | [11] | ||

| 17-AAG | Hsp90 | H1975 (Lung Adenocarcinoma) | Cell Viability | 1.258 nM | [12] |

| H1437 (Lung Adenocarcinoma) | Cell Viability | 6.555 nM | [12] | ||

| MDA-435 (Melanoma) | Cell Viability | 0.03 µM | [13] |

Signaling Pathway

The following diagram illustrates the mechanism of action of Hdac/hsp90-IN-3. By inhibiting HDAC6, the compound promotes the hyperacetylation of Hsp90. This disrupts the chaperone cycle, leading to the degradation of oncogenic client proteins such as AKT and CDK4, which in turn inhibits cell cycle progression and promotes apoptosis.

Caption: Hdac/hsp90-IN-3 signaling pathway.

Experimental Protocols

Cellular HDAC Activity Assay (Fluorometric)

This assay measures the ability of Hdac/hsp90-IN-3 to inhibit the enzymatic activity of cellular HDACs.

Materials:

-

Cancer cell line of choice (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Hdac/hsp90-IN-3

-

HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control

-

HDAC Activity Assay Kit (Fluorometric, e.g., from Cayman Chemical or Abcam)

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat cells with various concentrations of Hdac/hsp90-IN-3. Include wells for a vehicle control (e.g., DMSO) and a positive control HDAC inhibitor. Incubate for the desired treatment time (e.g., 24 hours).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 50 µL of lysis buffer (provided in the assay kit) to each well.

-

Incubate on ice for 10 minutes.

-

-

HDAC Reaction:

-

Add 50 µL of the HDAC substrate solution (containing the fluorogenic substrate) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Developing:

-

Add 50 µL of the developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore) to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-